N-(2-(furan-2-yl)-2-morpholinoethyl)thiophene-3-carboxamide
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Description
Future Directions
The future directions for the study of “N-(2-(furan-2-yl)-2-morpholinoethyl)thiophene-3-carboxamide” and similar compounds could involve further exploration of their synthesis, chemical reactions, mechanisms of action, and biological activities. This could potentially lead to the development of new pharmaceutical compositions and therapeutic uses .
Mechanism of Action
Mode of Action
It’s worth noting that compounds with similar structures, such as those containing thiophene and furan rings, often interact with biological targets through non-covalent interactions like hydrogen bonding, π-π stacking, and van der waals forces .
Result of Action
The molecular and cellular effects of N-(2-(furan-2-yl)-2-morpholinoethyl)thiophene-3-carboxamide are currently unknown
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect a compound’s stability and its interactions with its targets . .
properties
IUPAC Name |
N-[2-(furan-2-yl)-2-morpholin-4-ylethyl]thiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3S/c18-15(12-3-9-21-11-12)16-10-13(14-2-1-6-20-14)17-4-7-19-8-5-17/h1-3,6,9,11,13H,4-5,7-8,10H2,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJJUBCVHYZGAOS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(CNC(=O)C2=CSC=C2)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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